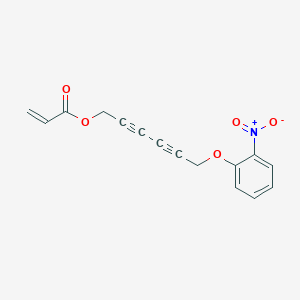![molecular formula C15H11ClO4 B14513866 [3-(4-Chlorobenzoyl)phenoxy]acetic acid CAS No. 62850-36-6](/img/structure/B14513866.png)
[3-(4-Chlorobenzoyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Chlorobenzoyl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorobenzoyl group attached to a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Phenoxyacetic acid→[3-(4-Chlorobenzoyl)phenoxy]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(4-Chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [3-(4-Chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- [4-(2-((3,4-Dichlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
- [4-(2-((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
- [4-(2-((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy]acetic acid
Comparison:
- Uniqueness: [3-(4-Chlorobenzoyl)phenoxy]acetic acid is unique due to the specific positioning of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets.
- Structural Differences: The presence of different substituents on the benzoyl group can lead to variations in the compound’s chemical and biological properties.
Eigenschaften
CAS-Nummer |
62850-36-6 |
|---|---|
Molekularformel |
C15H11ClO4 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
2-[3-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
AXSDBYVPZMFSSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)

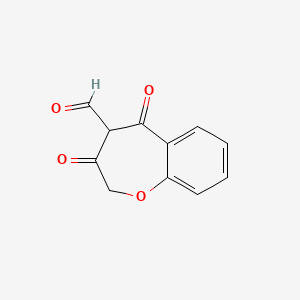
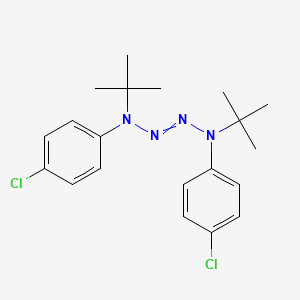
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

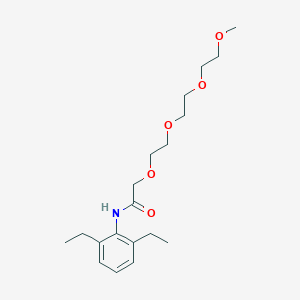
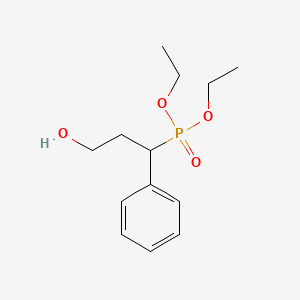
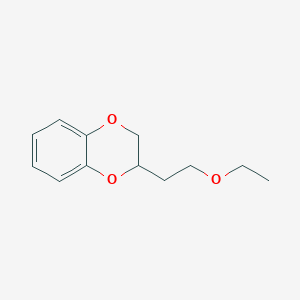
![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
